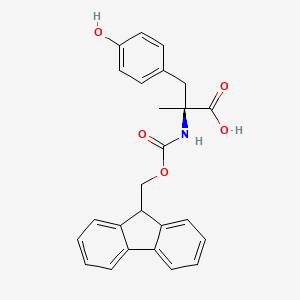

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid

CAS No.: 246539-83-3

Cat. No.: VC5113932

Molecular Formula: C25H23NO5

Molecular Weight: 417.461

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 246539-83-3 |

|---|---|

| Molecular Formula | C25H23NO5 |

| Molecular Weight | 417.461 |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C25H23NO5/c1-25(23(28)29,14-16-10-12-17(27)13-11-16)26-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t25-/m0/s1 |

| Standard InChI Key | DRUHZAKWMCLMLZ-VWLOTQADSA-N |

| SMILES | CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Nomenclature

The compound is an α-methyl-substituted tyrosine analog protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its systematic IUPAC name, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid, reflects three key structural features:

-

Fmoc group: A photocleavable protecting group commonly used in solid-phase peptide synthesis (SPPS) to shield the amino terminus during chain elongation .

-

α-Methyl substitution: A methyl group at the α-carbon of the amino acid backbone, which introduces steric hindrance and alters conformational flexibility .

-

4-Hydroxyphenyl side chain: A tyrosine-derived aromatic moiety with a phenolic hydroxyl group, enabling participation in hydrogen bonding and post-translational modifications .

The stereochemistry at the α-carbon is specified as (S), corresponding to the L-configuration found in natural amino acids. This configuration is critical for maintaining compatibility with biological systems and enzymatic synthesis machinery .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, as outlined below:

Table 1: Key Synthetic Steps and Reagents

The α-methyltyrosine core is first synthesized via cyclization of 4-methoxybenzylacetone into a hydantoin intermediate, followed by acidic hydrolysis to yield the free amino acid . Subsequent Fmoc protection is achieved using Fmoc-chloride under basic conditions, a standard SPPS protocol . Final O-demethylation with hydroiodic acid unveils the phenolic hydroxyl group .

Analytical Characterization

Critical quality control metrics include:

-

HPLC purity: ≥99.0% (C18 column, acetonitrile/water gradient) .

-

Mass spectrometry: Molecular ion peak at m/z 417.45 [M+H]⁺ (calculated for C₂₅H₂₃NO₅) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₂₅H₂₃NO₅ | |

| Molecular weight | 417.45 g/mol | |

| Melting point | 320–340°C (dec.) | |

| Solubility | DMF (>50 mg/mL), DMSO (>100 mg/mL) | |

| pKa | 2.7 (carboxyl), 10.1 (phenolic OH) |

The compound exhibits limited aqueous solubility due to its hydrophobic Fmoc group but dissolves readily in polar aprotic solvents . The α-methyl group increases steric bulk, reducing susceptibility to proteolytic cleavage compared to unmodified tyrosine .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected amino acid, this compound serves as a building block in SPPS. Key advantages include:

-

Orthogonal protection: The Fmoc group is stable under acidic conditions but cleaved by piperidine, enabling sequential peptide assembly .

-

Conformational control: The α-methyl group restricts backbone φ/ψ angles, favoring specific secondary structures (e.g., β-turns) .

-

Post-synthetic modification: The phenolic hydroxyl can undergo sulfation, phosphorylation, or iodination after resin cleavage .

Biochemical Probes

Incorporation into peptides allows studies of:

-

Receptor-ligand interactions: The rigid α-methyl backbone enhances binding affinity in opioid receptor studies .

-

Enzyme inhibition: Tyrosine hydroxylase activity is competitively inhibited by α-methyltyrosine derivatives .

| Parameter | Specification | Reference |

|---|---|---|

| Storage | -20°C, desiccated | |

| Hazards | Irritant (eyes, skin), hygroscopic | |

| Disposal | Incineration with scrubber for NOₓ |

While no acute toxicity data are available, analogs like metyrosine show sedation and crystalluria at high doses . Standard PPE (gloves, goggles) is recommended during handling.

Research Findings and Case Studies

Peptidomimetic Design

In SPPS, α-methyltyrosine-containing peptides exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume